molecular formula C10H9Br2N3OS B11971570 1-(4-bromophenyl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone hydrobromide

1-(4-bromophenyl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone hydrobromide

Cat. No.: B11971570
M. Wt: 379.07 g/mol
InChI Key: GROPCWYTFNTCOG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone hydrobromide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl ring, which can be carried out using bromine or other brominating agents.

    Formation of the Ethanone Group: This can be achieved through various methods such as Friedel-Crafts acylation.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone hydrobromide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or inhibitor.

    Medicine: This compound could be explored for its potential therapeutic properties.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone hydrobromide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

    Interacting with Receptors: Modulating receptor activity by binding to receptor sites.

    Affecting Cellular Pathways: Influencing cellular signaling pathways through various interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone: Similar structure with a chlorine atom instead of bromine.

    1-(4-fluorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone: Similar structure with a fluorine atom instead of bromine.

Uniqueness

1-(4-bromophenyl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone hydrobromide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H9Br2N3OS

Molecular Weight

379.07 g/mol

IUPAC Name

1-(4-bromophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone;hydrobromide

InChI

InChI=1S/C10H8BrN3OS.BrH/c11-8-3-1-7(2-4-8)9(15)5-16-10-12-6-13-14-10;/h1-4,6H,5H2,(H,12,13,14);1H

InChI Key

GROPCWYTFNTCOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC2=NC=NN2)Br.Br

Origin of Product

United States

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